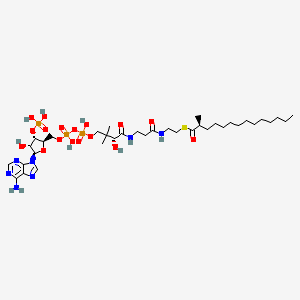

(2S)-2-methyltetradecanoyl-CoA

描述

属性

分子式 |

C36H64N7O17P3S |

|---|---|

分子量 |

991.9 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methyltetradecanethioate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25+,28+,29+,30-,34+/m0/s1 |

InChI 键 |

KJEFZXSIQKASDI-YFHVBOCQSA-N |

手性 SMILES |

CCCCCCCCCCCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCCCCCCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Metabolic Crossroads of (2S)-2-methyltetradecanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-methyltetradecanoyl-CoA is a saturated, 2-methyl-branched-chain acyl-coenzyme A (CoA) that plays a role in lipid metabolism. Its metabolic fate is primarily directed through the β-oxidation pathway, a critical catabolic process for energy production from fatty acids. Due to the presence of a methyl group at the α-carbon (C-2), its degradation requires specific enzymatic machinery capable of handling branched-chain acyl-CoAs. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing the key enzymatic steps, subcellular localization, and regulatory aspects. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers in lipidomics, metabolic disorders, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular lipids. Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with several metabolic disorders. This compound is a representative of 2-methyl-branched-chain fatty acyl-CoAs. The stereochemistry at the C-2 position is critical, as the initial dehydrogenation step in its β-oxidation is stereospecific for the (2S)-enantiomer. This document elucidates the metabolic journey of this compound, from its entry into the β-oxidation spiral to its complete degradation into smaller, energy-yielding molecules.

The Metabolic Pathway of this compound

The catabolism of this compound proceeds via the β-oxidation pathway, which occurs in both mitochondria and peroxisomes. The pathway involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, releasing acetyl-CoA or, in the case of the final odd-numbered chain, propionyl-CoA.

Subcellular Localization

The β-oxidation of this compound can be initiated in both mitochondria and peroxisomes. The initial dehydrogenation step, a key determining factor for the location of metabolism, shows activity in both organelles.

Enzymatic Steps

The β-oxidation of this compound follows a modified β-oxidation spiral to accommodate the methyl branch.

Step 1: Dehydrogenation

The first and rate-limiting step is the dehydrogenation of this compound to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by an acyl-CoA dehydrogenase. Studies have shown that the dehydrogenating enzymes are specific for the (2S)-enantiomer. In mitochondria, the short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as ACADSB, is the primary enzyme responsible for this step. Peroxisomes also contain acyl-CoA oxidases that can act on 2-methyl-branched-chain acyl-CoAs.

Step 2: Hydration

The resulting 2-methyl-trans-2-tetradecenoyl-CoA is then hydrated by enoyl-CoA hydratase . In peroxisomes, this activity is carried out by the multifunctional protein 2 (MFP-2) .

Step 3: Dehydrogenation

The 3-hydroxy-2-methyltetradecanoyl-CoA is subsequently dehydrogenated by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-2-methyltetradecanoyl-CoA. This activity is also associated with MFP-2 in peroxisomes.

Step 4: Thiolytic Cleavage

The final step of the cycle is the thiolytic cleavage of 3-keto-2-methyltetradecanoyl-CoA by a thiolase . This reaction yields propionyl-CoA (due to the methyl branch at C-2) and dodecanoyl-CoA. In peroxisomes, this step is catalyzed by the sterol carrier protein X (SCPx) , which possesses thiolase activity. The resulting dodecanoyl-CoA can then enter the conventional β-oxidation pathway.

The propionyl-CoA is further metabolized to succinyl-CoA, which can then enter the citric acid cycle.

Quantitative Data

Specific kinetic data for the enzymatic reactions involving this compound are limited in the literature. However, data from studies on homologous 2-methyl-branched-chain acyl-CoAs can provide insights into the expected enzyme activities.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB) | (S)-2-methylbutyryl-CoA | ~20-50 | ~150-200 | Generic Data |

| Multifunctional Protein 2 (MFP-2) | 2-methyl-trans-2-enoyl-CoA (homologs) | N/A | N/A | - |

| Sterol Carrier Protein X (SCPx) Thiolase | 3-keto-2-methylacyl-CoA (homologs) | N/A | N/A | - |

Note: The provided data for SBCAD is for a shorter-chain substrate and should be considered as an approximation. N/A indicates that specific data for this compound or its direct derivatives were not available in the reviewed literature.

Experimental Protocols

Assay for this compound Dehydrogenase Activity

This protocol describes a general method to measure the activity of acyl-CoA dehydrogenases, which can be adapted for this compound.

Principle: The reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), is monitored spectrophotometrically.

Reagents:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

This compound (substrate)

-

Ferricenium hexafluorophosphate (electron acceptor)

-

Purified or partially purified enzyme preparation (e.g., mitochondrial extract)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately add the substrate, this compound.

-

Monitor the decrease in absorbance at 300 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general workflow for the analysis of acyl-CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Perform protein precipitation using an acid (e.g., perchloric acid or trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction.

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or at an alkaline pH to achieve good separation of acyl-CoA species.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected β-oxidation intermediates.

Visualization of Pathways

Metabolic Pathway of this compound

Caption: β-oxidation of this compound in peroxisomes and mitochondria.

Regulatory Signaling Pathway

Caption: Transcriptional regulation of branched-chain fatty acid oxidation by PPARα.

Conclusion

The metabolic pathway of this compound is a specialized branch of fatty acid β-oxidation designed to handle α-methylated acyl-CoAs. The process is initiated by stereospecific dehydrogenases and proceeds through a series of reactions in both peroxisomes and mitochondria, ultimately yielding energy and metabolic intermediates. The regulation of this pathway is intricately linked to the nuclear receptor PPARα, which transcriptionally controls the expression of key metabolic enzymes in response to lipid levels. While the general framework of this pathway is understood, further research is required to elucidate the specific enzyme kinetics and regulatory nuances for this compound. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers aiming to investigate the metabolism of this and other branched-chain fatty acids, with implications for understanding metabolic diseases and developing novel therapeutic strategies.

The Pivotal Role of (2S)-2-Methyltetradecanoyl-CoA in Bacterial Physiology and as a Novel Drug Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methyltetradecanoyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs) in many bacterial species. These fatty acids are critical components of the cell membrane, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stresses such as temperature and pH fluctuations. The biosynthesis of this compound is initiated from the amino acid L-isoleucine and involves a series of enzymatic reactions culminating in its elongation by the type II fatty acid synthase (FASII) system. Due to the essentiality of BCFAs for the viability and virulence of several pathogenic bacteria, the enzymes involved in the synthesis of this compound and its downstream products represent promising targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the biological role of this compound, including its biosynthesis, function, and the potential for therapeutic intervention.

Introduction

Bacteria exhibit a remarkable diversity in the composition of their cell membrane lipids, which is essential for their adaptation and survival in various environments. Branched-chain fatty acids (BCFAs) are major constituents of the membrane phospholipids (B1166683) of many Gram-positive and some Gram-negative bacteria.[1] BCFAs are characterized by a methyl branch at the iso (second to last) or anteiso (third to last) carbon position of the acyl chain.[1] The presence of these methyl branches lowers the melting point of the fatty acids, thereby increasing the fluidity of the cell membrane.[2] This is particularly important for bacteria that thrive at low temperatures or experience fluctuations in their thermal environment.[3]

This compound is a C15 anteiso-acyl-CoA intermediate, which serves as a precursor for the synthesis of longer-chain anteiso-fatty acids, predominantly anteiso-C15:0 and anteiso-C17:0.[3] The biosynthesis of this molecule is intrinsically linked to the metabolism of the branched-chain amino acid L-isoleucine. Understanding the intricate details of the synthesis and function of this compound is paramount for elucidating fundamental aspects of bacterial physiology and for the rational design of novel antimicrobial therapies.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the anteiso-branched-chain fatty acid biosynthesis pathway. This process can be divided into two main stages: the formation of the primer molecule (2S)-2-methylbutyryl-CoA from L-isoleucine, and the subsequent elongation of this primer by the fatty acid synthase type II (FASII) system.

Primer Formation: From L-Isoleucine to (2S)-2-Methylbutyryl-CoA

The journey from the essential amino acid L-isoleucine to the primer for anteiso-fatty acid synthesis involves a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase (BCKAD) complex.

-

Transamination of L-Isoleucine: The first step is the removal of the amino group from L-isoleucine to form (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the BCKAD complex to yield (2S)-2-methylbutyryl-CoA.[4] This complex is a crucial regulatory point in the pathway.

Elongation by the Fatty Acid Synthase (FASII) System

The (2S)-2-methylbutyryl-CoA primer is then handed over to the dissociated, multi-enzyme FASII system for elongation. Each cycle of elongation adds a two-carbon unit derived from malonyl-CoA. The formation of this compound requires five cycles of elongation.

The key initiating enzyme in this elongation process is β-ketoacyl-acyl carrier protein synthase III (FabH). FabH catalyzes the condensation of an acyl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP).[5] In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[6]

The subsequent steps of each elongation cycle involve:

-

Reduction: The β-ketoacyl-ACP intermediate is reduced by β-ketoacyl-ACP reductase (FabG).

-

Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ).

-

Second Reduction: The resulting enoyl-ACP is reduced by enoyl-ACP reductase (FabI), yielding an acyl-ACP that is two carbons longer.

This cycle is repeated until the desired chain length is achieved. For this compound, the acyl chain undergoes five such elongation cycles.

Biological Role and Function

The primary and most well-established role of this compound is as a precursor to anteiso-BCFAs that are incorporated into membrane phospholipids.

Regulation of Membrane Fluidity

The anteiso-branching of fatty acids introduces a kink in the acyl chain, which disrupts the ordered packing of the lipid bilayer.[2] This disruption leads to an increase in membrane fluidity, which is essential for various cellular processes, including the function of membrane-bound proteins, nutrient transport, and cell division.[7] Bacteria adapt to changes in their environment, such as a decrease in temperature, by altering the composition of their membrane fatty acids. An increase in the proportion of anteiso-fatty acids is a common strategy to maintain membrane fluidity at low temperatures.[3]

Role in Bacterial Pathogenesis and Stress Response

The integrity and fluidity of the cell membrane are critical for the virulence of pathogenic bacteria. In Staphylococcus aureus, BCFAs are essential for viability and pathogenesis.[8] The regulation of BCFA synthesis is linked to virulence gene expression through two-component systems like SaeRS.[9][10] Changes in membrane composition, influenced by the availability of BCFA precursors, can modulate the activity of sensor kinases embedded in the membrane, thereby affecting the expression of toxins and other virulence factors.[9][10]

Quantitative Data

Precise quantitative data for this compound is scarce in the literature. However, data for related enzymes and the resulting fatty acid compositions provide valuable insights.

Table 1: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Primers

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |

| Acetyl-CoA | 6.18 ± 0.9 | 16.18 | 2.62 | |

| Butyryl-CoA | 2.32 ± 0.12 | 42.90 | 18.49 | |

| Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | 306.25 | |

| 2-Methylbutyryl-CoA | N/A | N/A | N/A |

Note: While specific kinetic data for 2-methylbutyryl-CoA with S. aureus FabH was not found in the provided search results, the high affinity for isobutyryl-CoA suggests a preference for branched-chain primers.

Table 2: Major Fatty Acid Composition of Bacillus subtilis Grown on Different Media

| Fatty Acid | Glucose-Yeast Extract Medium (%) | Pennassay Broth (%) | Reference |

| anteiso-C15:0 | 45.3 | 30.1 | [11] |

| iso-C15:0 | 18.7 | 28.5 | [11] |

| iso-C14:0 | 6.4 | 5.1 | [11] |

| n-C16:0 | 5.8 | 10.2 | [11] |

| iso-C16:0 | 5.3 | 6.8 | [11] |

| anteiso-C17:0 | 11.2 | 8.9 | [11] |

| iso-C17:0 | 4.1 | 5.5 | [11] |

Note: This table illustrates the abundance of anteiso-C15:0, a direct product of the elongation of this compound.

Experimental Protocols

Extraction and Analysis of Bacterial Fatty Acids by GC-MS

This protocol describes the general steps for the extraction of total fatty acids from bacterial cells and their analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial cell culture

-

Methanol (B129727), Chloroform, Hexane (B92381) (HPLC grade)

-

Anhydrous HCl in methanol (1.25 M) or BF3-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid)

Procedure:

-

Harvest and Lyophilize Cells: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer and then lyophilize to dryness.

-

Transesterification: Add a known amount of internal standard to the dried cell pellet. Add 1 ml of 1.25 M HCl in methanol. Seal the tube and heat at 85°C for 1 hour. This step simultaneously extracts and methylates the fatty acids.

-

Extraction of FAMEs: After cooling, add 1 ml of hexane and vortex thoroughly. Add 1 ml of saturated NaCl solution to facilitate phase separation. Centrifuge to separate the layers.

-

Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). The FAMEs are separated based on their boiling points and retention times and identified by their mass spectra.

In Vitro Synthesis of (2S)-2-Methylbutyryl-CoA

A general method for the synthesis of acyl-CoAs can be adapted for (2S)-2-methylbutyryl-CoA.[6]

Materials:

-

(2S)-2-Methylbutyric acid

-

Ethyl chloroformate

-

Coenzyme A (CoA)

-

Anhydrous diethyl ether

Procedure:

-

Formation of Mixed Anhydride (B1165640): Dissolve (2S)-2-methylbutyric acid and pyridine in anhydrous diethyl ether at 0°C. Add ethyl chloroformate dropwise with stirring. Allow the reaction to proceed for 1 hour at 0°C.

-

Reaction with CoA: Prepare a solution of Coenzyme A in a suitable buffer. Add the mixed anhydride solution to the CoA solution and stir.

-

Purification: The resulting (2S)-2-methylbutyryl-CoA can be purified using chromatographic techniques such as HPLC.

This compound Synthesis as a Drug Target

The bacterial FASII pathway is significantly different from the type I fatty acid synthase (FASI) found in mammals, making it an attractive target for the development of selective antibacterial drugs.[12] Several enzymes in the BCFA biosynthesis pathway are potential targets.

-

Branched-chain α-keto acid dehydrogenase (BCKAD): Inhibition of this complex would block the formation of the necessary primers for BCFA synthesis.

-

β-ketoacyl-ACP synthase III (FabH): As the enzyme that initiates fatty acid elongation and exhibits specificity for branched-chain primers, FabH is a prime target.[13] Inhibitors of FabH could effectively block the synthesis of all BCFAs.

-

Elongation Enzymes: Other enzymes in the FASII elongation cycle, such as FabI, are also validated targets for antibacterial development.[5]

The development of inhibitors targeting these enzymes could lead to a new class of antibiotics effective against pathogens that rely on BCFAs for their survival and virulence, including Staphylococcus aureus and Listeria monocytogenes.[8][12]

Conclusion

This compound is a central molecule in the biosynthesis of anteiso-branched-chain fatty acids, which are vital for the membrane integrity and environmental adaptation of a wide range of bacteria. The elucidation of its biosynthetic pathway and physiological role has not only advanced our understanding of bacterial lipid metabolism but has also unveiled a promising avenue for the development of novel antibacterial therapeutics. Future research focusing on the specific enzymes that synthesize and utilize this compound will be crucial for the design of potent and selective inhibitors with clinical potential. The continued investigation into the regulation of this pathway, particularly in pathogenic bacteria, will undoubtedly provide further insights into bacterial virulence and survival mechanisms.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of fatty acids in Bacillus environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. youtube.com [youtube.com]

- 5. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for the quantification of membrane fluidity in bacteria - MICALIS [micalis.fr]

- 8. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is Bacterial Fatty Acid Synthesis a Valid Target for Antibacterial Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by methyl branches along their acyl chain. Once activated to their coenzyme A (CoA) esters, these molecules play multifaceted roles in lipid metabolism, extending beyond simple structural components of cell membranes. This technical guide provides an in-depth exploration of the functions of branched-chain fatty acyl-CoAs (BCFA-CoAs), detailing their metabolic pathways, their role as signaling molecules, and their implications in metabolic diseases. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes complex pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily derived from dietary sources, particularly dairy products, meat, and fish, and can also be synthesized by the gut microbiota.[1][2] Unlike their straight-chain counterparts, the methyl branches in BCFAs necessitate specialized metabolic pathways for their degradation. The two main classes of BCFAs are the iso form, with a methyl group on the penultimate carbon, and the anteiso form, with a methyl group on the antepenultimate carbon from the methyl end.[3] Once inside the cell, BCFAs are activated to their corresponding acyl-CoA esters, the metabolically active form that participates in various cellular processes.

Metabolic Pathways of Branched-Chain Fatty Acyl-CoAs

The degradation of BCFA-CoAs is a complex process that involves both peroxisomal and mitochondrial machinery. A prime example is the metabolism of phytanic acid, a 3-methyl branched-chain fatty acid.

2.1. Alpha-Oxidation of Phytanoyl-CoA:

Due to the methyl group on its β-carbon, phytanoyl-CoA cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome.[2] This pathway involves the following key steps:

-

Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[4][5]

-

Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase .

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

2.2. Beta-Oxidation of Pristanoyl-CoA:

Pristanic acid is subsequently activated to pristanoyl-CoA and can then be degraded via β-oxidation within the peroxisomes.[1][2] This process yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of phytanic and pristanic acid, resulting in severe neurological disorders such as Refsum disease.[2]

Experimental Workflow for BCFA Metabolism

Caption: Metabolic pathway of phytanic acid.

Quantitative Data on Branched-Chain Fatty Acids

The levels of BCFAs can vary significantly depending on the tissue type, diet, and metabolic state of the individual. Below are tables summarizing quantitative data from various studies.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Health and Disease

| Condition | Phytanic Acid (µM) | Pristanic Acid (µM) | Reference |

| Healthy Controls (Adults) | 1.5 - 8.5 | 0.1 - 0.5 | [1] |

| Refsum Disease | > 200 | Normal to slightly elevated | [2] |

| Zellweger Syndrome | Elevated | Elevated | [6] |

Table 2: Branched-Chain Fatty Acid Composition in Human Tissues

| Fatty Acid | Adipose Tissue (Lean) (% of total FAs) | Adipose Tissue (Obese) (% of total FAs) | Erythrocytes (% of total FAs) | Plasma (% of total FAs) | References |

| iso-15:0 | 0.25 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 | 0.12 ± 0.02 | [3][7] |

| anteiso-15:0 | 0.35 ± 0.06 | 0.29 ± 0.05 | 0.20 ± 0.04 | 0.18 ± 0.03 | [3][7] |

| iso-17:0 | 0.28 ± 0.04 | 0.22 ± 0.03 | 0.18 ± 0.03 | 0.15 ± 0.02 | [3][7] |

| anteiso-17:0 | 0.42 ± 0.07 | 0.35 ± 0.06 | 0.25 ± 0.05 | 0.21 ± 0.04 | [3][7] |

Values are presented as mean ± standard deviation and are compiled from multiple sources which may have variations in methodology.

BCFA-CoAs as Signaling Molecules: PPARα Activation

Beyond their role in metabolism, BCFA-CoAs have emerged as important signaling molecules, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression.

4.1. BCFA-CoAs as High-Affinity Ligands for PPARα:

Both phytanoyl-CoA and pristanoyl-CoA have been identified as high-affinity ligands for PPARα.[8] The binding of these BCFA-CoAs induces a conformational change in the PPARα protein, leading to the recruitment of co-activator proteins and the subsequent activation of target gene transcription.

Table 3: Binding Affinities (Kd) of BCFAs and their CoA Esters to PPARα

| Ligand | Dissociation Constant (Kd) in nM | Reference |

| Phytanic Acid | 34 ± 4 | [8] |

| Phytanoyl-CoA | 11 ± 1 | [8] |

| Pristanic Acid | 19 ± 2 | [8] |

| Pristanoyl-CoA | 12 ± 1 | [8] |

4.2. Downstream Effects of PPARα Activation:

The activation of PPARα by BCFA-CoAs leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation in both peroxisomes and mitochondria. This creates a feed-forward mechanism where the products of BCFA metabolism stimulate their own degradation, as well as the catabolism of other fatty acids.

PPARα Signaling Pathway

Caption: PPARα activation by BCFA-CoAs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of BCFA-CoA metabolism and signaling.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Analysis:

This protocol outlines the steps for the quantitative analysis of BCFAs in biological samples.

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., C17:0 or deuterated BCFA).

-

Saponify the lipids by adding 1 mL of 1 M KOH in 90% ethanol (B145695) and heating at 70°C for 60 minutes.

-

Acidify the mixture with 1 M HCl.

-

Extract the fatty acids twice with 2 mL of hexane (B92381).

-

Evaporate the hexane under a stream of nitrogen.

-

-

Derivatization:

-

Methylate the fatty acids by adding 2 mL of 14% boron trifluoride in methanol (B129727) and heating at 100°C for 30 minutes.

-

Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.

-

Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

Evaporate the hexane and resuspend the FAMEs in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the sample onto a GC equipped with a capillary column suitable for FAME separation (e.g., a polar column like BPX70).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Detect the eluting FAMEs using a mass spectrometer in either scan or selected ion monitoring (SIM) mode for identification and quantification.

-

5.2. Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay:

This assay measures the activity of PHYH in liver homogenates or cell lysates.[5]

-

Reaction Mixture (per sample):

-

50 mM Tris-HCl, pH 7.5

-

5 mM 2-oxoglutarate

-

2.5 mM Ascorbate

-

50 µM FeSO₄

-

0.1% Triton X-100

-

50 µM [1-¹⁴C]Phytanoyl-CoA

-

50-100 µg of protein from liver homogenate or cell lysate

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the lipids with hexane.

-

Separate the substrate ([1-¹⁴C]phytanoyl-CoA) from the product ([1-¹⁴C]pristanal) using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the spots corresponding to pristanal using a scintillation counter to determine the enzyme activity.

-

5.3. PPARα Activation Reporter Gene Assay:

This cell-based assay quantifies the ability of compounds to activate PPARα.[4][9][10][11]

-

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Expression vector for human PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

-

Transfection reagent

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

-

After 24 hours, treat the cells with the test compounds (e.g., different concentrations of a specific BCFA) for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

-

An increase in luciferase activity indicates activation of PPARα.

-

Conclusion

Branched-chain fatty acyl-CoAs are integral players in lipid metabolism, acting as both metabolic intermediates and crucial signaling molecules. Their unique metabolism via α- and β-oxidation pathways highlights the specialized enzymatic machinery required for their processing. Furthermore, their role as high-affinity ligands for PPARα positions them as key regulators of lipid homeostasis. A thorough understanding of the function and regulation of BCFA-CoAs is essential for developing therapeutic strategies for metabolic disorders in which their metabolism is implicated, such as Refsum disease and potentially more common conditions like obesity and type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex and vital roles of these fascinating molecules.

References

- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. korambiotech.com [korambiotech.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

(2S)-2-Methyltetradecanoyl-CoA: A Potential Biomarker in the Diagnosis and Monitoring of Peroxisomal Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, particularly those originating from defects in fatty acid metabolism, present significant diagnostic challenges. The identification of specific and sensitive biomarkers is crucial for early detection, patient stratification, and the development of targeted therapies. This technical guide explores the potential of (2S)-2-methyltetradecanoyl-CoA as a key biomarker for a class of metabolic disorders associated with defects in the peroxisomal β-oxidation of branched-chain fatty acids. We provide a comprehensive overview of the relevant metabolic pathways, propose detailed experimental protocols for the quantification of this biomarker, and present a rationale for its clinical utility.

Introduction to Peroxisomal β-Oxidation and Associated Disorders

Peroxisomes are ubiquitous organelles that play a central role in cellular lipid metabolism.[1][2] One of their critical functions is the β-oxidation of specific fatty acids that cannot be metabolized in the mitochondria. These include very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, such as phytanic acid and pristanic acid.[1][3][4]

Defects in the enzymes or transporters involved in peroxisomal β-oxidation lead to a group of severe genetic metabolic disorders, often referred to as peroxisomal disorders.[1][5] These conditions are characterized by the accumulation of toxic levels of branched-chain fatty acids in tissues and body fluids.[1][5] Notable examples include:

-

Refsum Disease: Caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[3]

-

Zellweger Syndrome Spectrum Disorders: Characterized by a failure to form functional peroxisomes, resulting in the accumulation of both phytanic acid and pristanic acid.[3]

-

α-Methylacyl-CoA Racemase (AMACR) Deficiency: An enzymatic defect that impairs the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for β-oxidation.[6]

-

D-Bifunctional Protein (DBP) Deficiency: A defect in the second enzyme of the peroxisomal β-oxidation pathway that processes branched-chain fatty acids.[3]

The accumulation of these fatty acids and their metabolites is associated with a range of severe clinical manifestations, including neurological damage, retinal degeneration, and liver dysfunction.[1][6]

The Metabolic Pathway of Pristanic Acid and the Role of this compound

Pristanic acid, derived from the α-oxidation of phytanic acid, undergoes β-oxidation within the peroxisome.[1][3] Due to the presence of a methyl group at the α-carbon, this process requires a specific set of enzymes. The stereochemistry of the α-methyl group is critical, with the β-oxidation machinery being specific for the (2S)-epimer.[7]

The initial steps of pristanic acid β-oxidation are as follows:

-

Activation: Pristanic acid is converted to pristanoyl-CoA.

-

Epimerization: If the pristanoyl-CoA is in the (2R) configuration, it must be converted to the (2S) form by α-methylacyl-CoA racemase (AMACR).

-

Dehydrogenation: (2S)-Pristanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase to produce 2-methyl-trans-2,3-dehydropristanoyl-CoA.

-

Hydration and Dehydrogenation: The D-bifunctional protein (DBP) catalyzes the subsequent hydration and dehydrogenation steps.

-

Thiolytic Cleavage: A peroxisomal thiolase cleaves the resulting 3-ketoacyl-CoA, releasing propionyl-CoA and This compound .

This this compound molecule then serves as the substrate for the subsequent cycle of peroxisomal β-oxidation.

Signaling Pathway Diagram

Caption: Peroxisomal β-oxidation pathway of pristanic acid.

This compound as a Biomarker

While plasma levels of phytanic and pristanic acid are established biomarkers for peroxisomal disorders, the measurement of downstream intermediates like this compound could offer enhanced specificity and earlier detection for certain enzymatic defects.

Rationale for Use:

-

Specificity for Downstream Defects: An accumulation of this compound would strongly suggest a bottleneck in the β-oxidation spiral at a point after the initial thiolytic cleavage of pristanoyl-CoA. This could pinpoint defects in the enzymes responsible for the subsequent cycles of oxidation.

-

Early Indication of Metabolic Dysfunction: Subtle increases in this compound may be detectable before a significant rise in the parent pristanic acid, providing an earlier window for diagnosis.

-

Monitoring Therapeutic Efficacy: For therapies aimed at restoring or bypassing a specific enzymatic step, monitoring the levels of this compound could provide a direct measure of metabolic correction.

Hypothetical Quantitative Data

The following table presents hypothetical data illustrating the potential changes in this compound levels in plasma from patients with different peroxisomal disorders compared to healthy controls.

| Analyte | Healthy Control (ng/mL) | Refsum Disease (ng/mL) | AMACR Deficiency (ng/mL) | DBP Deficiency (ng/mL) | Hypothetical Downstream Defect (ng/mL) |

| Phytanic Acid | < 10 | > 1000 | 50 - 200 | 200 - 500 | 50 - 150 |

| Pristanic Acid | < 5 | < 10 | > 500 | > 500 | 50 - 150 |

| This compound | < 1 | < 1 | < 1 | < 1 | > 50 |

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices such as plasma, fibroblasts, or tissue homogenates requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[8]

Sample Preparation

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., ¹³C-labeled this compound) to correct for extraction variability.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The fragmentation of the CoA moiety provides characteristic product ions.[8]

-

Hypothetical Transition for this compound: m/z 994.6 → m/z 428.1 (cleavage of the pyrophosphate bond) and m/z 994.6 → m/z 303.1 (adenosine diphosphate (B83284) fragment).

-

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Conclusion and Future Directions

This compound holds significant promise as a next-generation biomarker for the diagnosis and management of peroxisomal β-oxidation disorders. Its position within the metabolic pathway offers the potential for greater diagnostic specificity compared to the measurement of upstream precursors alone. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential next steps.

Future research should focus on:

-

Clinical Validation: Measuring this compound levels in well-characterized patient cohorts with various peroxisomal disorders to establish clinical sensitivity and specificity.

-

Correlation with Disease Severity: Investigating the relationship between the concentration of this biomarker and the clinical phenotype to determine its prognostic value.

-

Application in Drug Development: Utilizing this compound as a pharmacodynamic biomarker to assess the metabolic effects of novel therapeutic interventions for these devastating disorders.

The adoption of this compound into the panel of biomarkers for metabolic disorders could significantly enhance our ability to diagnose, monitor, and ultimately treat patients with defects in peroxisomal fatty acid metabolism.

References

- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereochemistry of peroxisomal and mitochondrial beta-oxidation of alpha-methylacyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of 2-Methyl-Branched Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-branched fatty acids (2-MBFAs), from their historical discovery to their modern characterization and biological significance. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this unique class of lipids. This document details the initial isolation of branched-chain fatty acids, outlines their prevalence in various organisms, and provides in-depth experimental protocols for their extraction, derivatization, and analysis using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide explores the emerging roles of 2-MBFAs in cellular signaling, particularly in bacterial quorum sensing, and presents their biosynthetic pathways. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The journey into the world of branched-chain fatty acids began in 1823 when French chemist Michel Eugène Chevreul isolated isovaleric acid from dolphin and porpoise oil, marking the first discovery of a non-linear fatty acid.[1] This initial finding laid the groundwork for future investigations into the diverse structures of lipids. The term "iso-fatty acids" traditionally refers to fatty acids with a methyl group at the penultimate (n-1) carbon of the acyl chain, a common structural motif in bacteria. 2-methyl-branched fatty acids, a specific subset of iso-fatty acids, are characterized by a methyl group on the second carbon atom of the fatty acid chain.

Early research into branched-chain fatty acids was closely tied to the field of bacteriology, where these lipids were identified as significant components of bacterial cell membranes. Their presence and relative abundance were found to be valuable chemotaxonomic markers for identifying and classifying different bacterial species. The development of analytical techniques, particularly gas chromatography in the mid-20th century, was pivotal in separating and identifying the various isomers of branched-chain fatty acids, including the 2-methyl-branched congeners, from complex biological matrices.

Occurrence and Biological Significance

2-Methyl-branched fatty acids are found across a diverse range of organisms, from bacteria and marine sponges to, in lower concentrations, dairy products and human skin lipids. Their presence in these varied biological contexts points to a range of important physiological roles.

In Bacteria: 2-MBFAs are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and integrity. The branched nature of these fatty acids disrupts the tight packing of the lipid acyl chains, thereby lowering the phase transition temperature of the membrane and allowing the bacteria to adapt to different environmental conditions, such as changes in temperature.

In Marine Organisms: Marine sponges are a particularly rich source of novel 2-MBFAs, including very-long-chain fatty acids (VLCFAs). For instance, 2-methyl-branched monoenoic VLCFAs have been identified in the marine sponge Halichondria panicea, where they can comprise a significant portion of the total fatty acid content.[1] The high concentration of these unusual fatty acids in marine invertebrates is often attributed to symbiotic bacteria.

In Cyanobacteria: Blooms of the marine cyanobacterium Trichodesmium erythraeum have been shown to produce high levels of 2-methyldecanoic acid and 2-methyldodecanoic acid.[2][3] Their abundance in these globally significant nitrogen-fixing organisms suggests a specialized and important biological function, which is an active area of research.

Quantitative Abundance of 2-Methyl-Branched Fatty Acids

The following tables summarize the quantitative data on the abundance of 2-methyl-branched fatty acids and related iso-/anteiso-fatty acids in various biological samples.

Table 1: Abundance of 2-Methyl-Branched Fatty Acids in Marine Organisms

| Organism | Fatty Acid | Abundance (% of Total Fatty Acids) | Reference |

| Halichondria panicea (Marine Sponge) | 2-Me-24:1n-7 & 2-Me-26:1n-9 | 7.1% | [1] |

| Trichodesmium erythraeum (Cyanobacterium) | 2-methyldecanoic acid | 2.1-fold higher than C14, C16, C18 sum | [3] |

| Trichodesmium erythraeum (Cyanobacterium) | 2-methyldodecanoic acid | 1.2-fold higher than C14, C16, C18 sum | [3] |

Table 2: Relative Abundance of Iso- and Anteiso-Fatty Acids in Bacteria

| Bacterial Species | Fatty Acid Type | Relative Abundance | Conditions | Reference |

| Chryseobacterium frigidisoli PB4T | iso-C15:0 | Dominant at 20°C | Temperature variation | [4] |

| Chryseobacterium frigidisoli PB4T | anteiso-C15:0 | More abundant at 0°C | Temperature variation | [4] |

| Oscillatoria salina | anteiso-C13:0 | 6.79% | Laboratory culture | [5] |

| Oscillatoria salina | anteiso-C14:0 | 9.9% | Laboratory culture | [5] |

| Oscillatoria salina | anteiso-C15:0 | 7.99% | Laboratory culture | [5] |

| Oscillatoria salina | anteiso-C16:0 | 7.15% | Laboratory culture | [5] |

| Oscillatoria salina | anteiso-C17:0 | 10.7% | Laboratory culture | [5] |

Table 3: Concentration of Branched-Chain Fatty Acids in Dairy Products

| Dairy Product | Fatty Acid Type | Concentration ( g/100g of total FAME) | Reference |

| Sheep Milk | Odd and Branched-Chain | 4.5 | [6] |

| Formula Milk | Odd and Branched-Chain | 0.18 | [6] |

Experimental Protocols

The accurate identification and quantification of 2-methyl-branched fatty acids require robust and standardized experimental protocols. The following sections detail the key steps from lipid extraction to instrumental analysis.

Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the total lipid extraction from biological samples.

Materials:

-

Homogenizer

-

Glass centrifuge tubes with PTFE-lined screw caps

-

0.9% NaCl solution

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the sample.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the carboxylic acid group of the fatty acids must be derivatized to a non-polar ester, most commonly a methyl ester. Acid-catalyzed transesterification is a common method.

Materials:

-

Screw-capped glass tubes with PTFE liners

-

Boron trifluoride (BF₃) in methanol (12-14%) or 1.25 M HCl in anhydrous methanol

-

Hexane (B92381) or heptane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure using BF₃-Methanol:

-

Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.

-

Add 2 mL of 12-14% BF₃ in methanol.

-

Heat the mixture at 60-100°C for 10-60 minutes.

-

Cool the tube to room temperature and add 1 mL of water and 1-2 mL of hexane.

-

Vortex thoroughly to partition the FAMEs into the hexane layer.

-

Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.

-

The hexane extract containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of FAMEs.

Typical GC Conditions:

-

Column: A polar capillary column (e.g., FAMEWAX) or a medium-polarity column (e.g., DB-23) is typically used for FAME analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to 220-250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or ion trap mass analyzers are commonly used.

-

Scan Range: A mass range of m/z 50-550 is typically scanned.

Identification: The identification of 2-methyl-branched FAMEs is based on their retention time relative to known standards and their characteristic mass spectra. The presence of a methyl group at the C-2 position leads to specific fragmentation patterns that can be used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of fatty acids, including the determination of the position of methyl branches.

-

¹H NMR: In the ¹H NMR spectrum of a 2-methyl-branched fatty acid, the methyl group at the C-2 position will appear as a doublet, and the proton at the C-2 position will be a multiplet.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic chemical shift for the methyl carbon at the C-2 position.

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons, providing definitive structural information.

Biosynthesis and Signaling Pathways

Biosynthesis of 2-Methyl-Branched Fatty Acids

The biosynthesis of 2-methyl-branched fatty acids in bacteria initiates from branched-chain amino acids such as valine, leucine, and isoleucine. These amino acids are converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system. The FabH enzyme, a β-ketoacyl-ACP synthase III, plays a critical role in initiating the synthesis by condensing a branched-chain acyl-CoA with malonyl-ACP.[7]

Role in Bacterial Quorum Sensing

A significant recent discovery is the role of 2-methyl-branched fatty acids as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate their behavior in a population-density-dependent manner. In the plant pathogen Xanthomonas campestris, a diffusible signal factor (DSF), identified as cis-11-methyl-2-dodecenoic acid, is a branched-chain fatty acid derivative that regulates the expression of virulence factors.[2][7] The biosynthesis of this signaling molecule is directly linked to the branched-chain fatty acid synthesis pathway.

Future Perspectives

The study of 2-methyl-branched fatty acids is a rapidly evolving field. While their structural roles in bacterial membranes are well-established, their functions as signaling molecules are just beginning to be understood. Future research is likely to uncover novel signaling pathways in which these molecules participate, not only in bacteria but also in higher organisms. For drug development professionals, the enzymes involved in the biosynthesis of 2-MBFAs, particularly in pathogenic bacteria, represent potential targets for novel antimicrobial agents. Furthermore, the unique structures of these fatty acids may be exploited for the development of new therapeutic agents that can modulate bacterial virulence or other cellular processes. The continued application of advanced analytical techniques will undoubtedly lead to the discovery of new 2-MBFA structures and a deeper understanding of their complex biological roles.

References

- 1. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthomonas campestris FabH is required for branched-chain fatty acid and DSF-family quorum sensing signal biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of (2S)-2-Methyltetradecanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of (2S)-2-methyltetradecanoyl-CoA, a crucial intermediate in various metabolic pathways and a valuable substrate for drug discovery and development. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols relevant to the stereospecific synthesis of this branched-chain acyl-CoA.

Introduction to Acyl-CoA Synthesis

The activation of fatty acids to their corresponding coenzyme A (CoA) thioesters is a fundamental process in lipid metabolism, catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases[1]. This activation is a prerequisite for their participation in both anabolic pathways, such as the synthesis of complex lipids, and catabolic pathways, like β-oxidation[1]. The synthesis of acyl-CoAs proceeds through a two-step mechanism involving the formation of an acyl-adenylate intermediate from the fatty acid and ATP, followed by the reaction of this intermediate with the thiol group of coenzyme A to form the acyl-CoA thioester and AMP[1][2].

The Enzymatic Machinery: Long-Chain Acyl-CoA Synthetases (ACSLs)

For a C14 fatty acid like 2-methyltetradecanoic acid, the relevant enzymes belong to the long-chain acyl-CoA synthetase (ACSL) family[2]. These enzymes exhibit specificity for fatty acids with chain lengths typically ranging from 12 to 20 carbons[2].

Substrate Specificity for Branched-Chain Fatty Acids

While many ACSLs preferentially act on straight-chain fatty acids, several have been identified that can accommodate branched-chain substrates. The substrate specificity is determined by the architecture of the fatty acid-binding tunnel within the enzyme[3]. For instance, the crystal structure of a long-chain ACS from Thermus thermophilus revealed a hydrophobic branch in this tunnel, which dictates its substrate preference[3].

While a specific ACSL with proven high efficiency for (2S)-2-methyltetradecanoic acid is not prominently documented in publicly available literature, research on enzymes like the short-chain acyl-CoA synthetase MbcS from Staphylococcus aureus, which activates 2-methylbutyrate, demonstrates the existence of ACSs tailored for 2-methyl-branched substrates[4]. Furthermore, protein engineering efforts have successfully broadened the substrate scope of enzymes like E. coli acetyl-CoA synthetase to include branched-chain fatty acids through rational mutagenesis of the carboxylate binding pocket[5]. This suggests that both naturally occurring and engineered ACSLs are potential catalysts for the synthesis of this compound.

Experimental Protocols

The following sections outline a generalized experimental workflow for the enzymatic synthesis of this compound, based on established protocols for other long-chain and branched-chain acyl-CoAs.

Conceptual Experimental Workflow

The overall process involves the expression and purification of a suitable recombinant acyl-CoA synthetase, followed by the enzymatic reaction and subsequent purification of the product.

References

- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Role of (2S)-2-Methyltetradecanoyl-CoA in Mycobacterium tuberculosis Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate lipid cell wall of Mycobacterium tuberculosis (Mtb) is a fortress, contributing significantly to its resilience against host immune responses and antibiotic therapies. A key component of this protective barrier is a class of methyl-branched fatty acids, which are integral to the structure of crucial virulence factors. This technical guide delves into the pivotal role of (2S)-2-methyltetradecanoyl-CoA, a key intermediate in the biosynthesis of these complex lipids, with a particular focus on its involvement in the sulfolipid-1 (SL-1) pathway. SL-1 is a sulfated glycolipid implicated in the pathogenesis of tuberculosis. This document provides a comprehensive overview of the biosynthetic pathway, the enzymes involved, quantitative data where available, detailed experimental protocols for studying this pathway, and visual representations of the underlying molecular processes. Understanding the nuances of this pathway is critical for the development of novel therapeutic strategies targeting Mtb's unique lipid metabolism.

Introduction: The Significance of Methyl-Branched Lipids in M. tuberculosis

Mycobacterium tuberculosis possesses a unique and complex cell envelope, a significant portion of which is composed of a diverse array of lipids. Among these, methyl-branched fatty acids are distinguishing features that contribute to the low permeability and remarkable stability of the mycobacterial outer membrane. These specialized lipids are key components of virulence factors such as sulfolipid-1 (SL-1), phthiocerol dimycocerosates (PDIMs), and diacyltrehaloses (DATs). The biosynthesis of these methyl-branched fatty acids is not only essential for the structural integrity of the cell wall but also plays a direct role in the bacterium's ability to cause disease.

This compound is a crucial precursor in the synthesis of the multi-methyl-branched acyl chains of SL-1, a prominent glycolipid found on the surface of virulent Mtb strains. While the precise function of SL-1 in pathogenesis is still under investigation, it has been shown to modulate host immune responses. Therefore, the biosynthetic pathway leading to its formation represents a promising target for the development of new anti-tubercular agents. This guide will focus on the synthesis of SL-1, highlighting the integral role of this compound and the enzymatic machinery responsible for its metabolism.

The Sulfolipid-1 (SL-1) Biosynthesis Pathway

The biosynthesis of SL-1 is a multi-step process involving a series of enzymatic reactions that build upon a trehalose (B1683222) core. The synthesis of the characteristic polymethyl-branched fatty acyl chains, known as phthioceranic and hydroxyphthioceranic acids, is a critical part of this pathway. This compound serves as a key building block in the elaboration of these complex acyl chains.

The pathway can be broadly divided into the following stages:

-

Synthesis of the Trehalose-2-Sulfate (T2S) Core: The pathway is initiated by the sulfation of trehalose by the sulfotransferase Stf0.

-

Acylation of the T2S Core: A series of acyltransferases, PapA1 and PapA2, sequentially add fatty acyl groups to the T2S core.

-

Synthesis of the Polymethly-branched Acyl Chains: The polyketide synthase Pks2 is responsible for synthesizing the hepta- and octamethyl-branched phthioceranic and hydroxyphthioceranic acids. This is where this compound and other methyl-branched precursors are utilized.

-

Final Acylation and Transport: The acyltransferase Chp1 catalyzes the final acylation steps, and the transporter MmpL8 is involved in the transport of SL-1 and its precursors across the cell membrane.

Key Enzymes and Their Roles:

-

Pks2: A type I polyketide synthase that iteratively adds methylmalonyl-CoA units to a primer, likely derived from this compound, to generate the long, multi-methyl-branched phthioceranic and hydroxyphthioceranic acids. Disruption of the pks2 gene results in the inability to produce these specific fatty acids and, consequently, the absence of SL-1[1].

-

PapA1 and PapA2: These are essential acyltransferases that act sequentially. PapA2 first acylates the trehalose-2-sulfate (T2S) core, and this product is then further acylated by PapA1[2]. Genetic knockout of either papA1 or papA2 abrogates SL-1 synthesis[2].

-

Chp1: This enzyme is a membrane-associated acyltransferase that catalyzes the final two acylation reactions to form the mature tetra-acylated SL-1. It utilizes a diacyl sulfolipid intermediate as both an acyl donor and acceptor[2].

-

MmpL8: A membrane transporter that is essential for the biosynthesis and transport of SL-1. Mutants lacking mmpL8 accumulate a diacylated SL-1 precursor, SL1278, intracellularly, indicating a role for MmpL8 in a late step of the biosynthetic pathway, possibly in flipping the precursor across the membrane to the site of final acylation[1][3][4][5][6].

Quantitative Data on SL-1 Biosynthesis

While extensive research has been conducted on the SL-1 pathway, detailed quantitative data on enzyme kinetics and lipid abundance in knockout mutants remains somewhat limited in the public domain. The following tables summarize the available qualitative and semi-quantitative findings.

Table 1: Phenotypes of Gene Knockout Mutants in the SL-1 Biosynthesis Pathway

| Gene Knockout | Precursor Accumulated | Final Product (SL-1) | Reference(s) |

| Δpks2 | None | Absent | [1] |

| ΔpapA1 | SL659 (mono-acylated T2S) | Absent | [2] |

| ΔpapA2 | Trehalose-2-sulfate (T2S) | Absent | [2] |

| Δchp1 | SL1278 (di-acylated T2S) | Absent | [2][7] |

| ΔmmpL8 | SL1278 (di-acylated T2S) | Absent | [1][3][4][5][6] |

Table 2: Enzyme Kinetic Parameters for PapA1 and PapA2

Note: Specific Km and Vmax values for the enzymes in the SL-1 pathway are not consistently reported across the literature. The following represents a general summary of their characterized activity.

| Enzyme | Substrate(s) | Activity | Reference(s) |

| PapA2 | Trehalose-2-sulfate (T2S), Palmitoyl-CoA | Acyltransferase | [2][8] |

| PapA1 | SL659 (2'-palmitoyl-T2S), (Hydroxy)phthioceranoyl-CoA | Acyltransferase | [2][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and the SL-1 biosynthesis pathway in M. tuberculosis.

General Lipid Extraction and Analysis from M. tuberculosis

Objective: To extract and analyze the total lipid content from M. tuberculosis cultures to identify and quantify SL-1 and its precursors.

Protocol:

-

Cell Culture and Harvesting:

-

Grow M. tuberculosis strains (wild-type and mutants) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC enrichment until the desired optical density (e.g., mid-log phase).

-

Harvest the cells by centrifugation at 4000 x g for 10 minutes.

-

Wash the cell pellet twice with phosphate-buffered saline (PBS).

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

-

Incubate with shaking for at least 4 hours at room temperature.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases. The lower organic phase contains the total lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1).

-

Spot the lipid extract onto a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).

-

Develop the TLC plate in a solvent system appropriate for separating sulfolipids, such as chloroform:methanol:water (60:30:6 v/v/v).

-

Visualize the lipid spots by staining with a suitable reagent, such as 5% phosphomolybdic acid in ethanol (B145695) followed by charring, or by autoradiography if radiolabeled precursors were used. A detailed protocol for TLC analysis of mycobacterial lipids can be found in the work by Guallar-Garrido et al. (2021)[9][10][11][12].

-

-

Mass Spectrometry (MS) Analysis:

-

For more detailed analysis and quantification, subject the lipid extracts to Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Electrospray Ionization-Mass Spectrometry (ESI-MS).

-

High-resolution mass spectrometry can be used to identify specific lipid species based on their accurate mass-to-charge ratio (m/z).

-

Quantitative lipidomics can be performed by comparing the ion intensities of specific lipids between different samples (e.g., wild-type vs. mutant strains)[13][14].

-

In Vitro Acyltransferase Assay for PapA1 and PapA2

Objective: To determine the enzymatic activity and substrate specificity of the acyltransferases PapA1 and PapA2.

Protocol:

-

Protein Expression and Purification:

-

Clone the genes encoding PapA1 and PapA2 into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Express the recombinant proteins in a suitable host strain (e.g., E. coli BL21(DE3)).

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified PapA1 or PapA2 enzyme.

-

Acyl donor substrate (e.g., radiolabeled or non-radiolabeled palmitoyl-CoA or phthioceranoyl-CoA).

-

Acyl acceptor substrate (Trehalose-2-sulfate for PapA2; SL659 for PapA1).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of chloroform:methanol (2:1).

-

Extract the lipid products as described in the lipid extraction protocol.

-

Analyze the products by TLC and autoradiography (if using radiolabeled substrates) or by mass spectrometry.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. A detailed protocol can be adapted from the study by Converse et al. (2003)[1][3][4][5][6].

-

Generation of Gene Knockout Mutants in M. tuberculosis

Objective: To create targeted gene deletions of key enzymes in the SL-1 pathway to study their function.

Protocol (Specialized Phage-Mediated Allelic Exchange):

-

Construction of the Allelic Exchange Vector:

-

Clone approximately 1 kb of the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) and a counter-selectable marker (e.g., sacB).

-

The selectable marker will replace the target gene in the construct.

-

-

Preparation of Recombinant Phage:

-

Package the allelic exchange vector into a temperature-sensitive mycobacteriophage (e.g., phAE159).

-

-

Transduction of M. tuberculosis:

-

Infect a culture of M. tuberculosis with the recombinant phage at the permissive temperature.

-

Select for single-crossover events by plating on media containing the selectable marker at the non-permissive temperature for the phage.

-

-

Selection for Double-Crossover Events:

-

Culture the single-crossover colonies in the absence of selection.

-

Plate the culture on media containing the counter-selectable agent (e.g., sucrose (B13894) for sacB). Only double-crossover mutants will be able to grow.

-

-

Verification of Gene Knockout:

-

Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

-

Analyze the lipid profile of the knockout mutant to confirm the expected phenotype (e.g., loss of SL-1).

-

Visualizing the Molecular Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the SL-1 biosynthesis pathway and a general experimental workflow for its investigation.

Diagram 1: The Sulfolipid-1 (SL-1) Biosynthesis Pathway in M. tuberculosis

Caption: Biosynthetic pathway of Sulfolipid-1 in M. tuberculosis.

Diagram 2: Experimental Workflow for Investigating the SL-1 Pathway

Caption: Workflow for functional analysis of genes in lipid synthesis.

Conclusion and Future Directions

The biosynthesis of sulfolipid-1, a complex and unique lipid of Mycobacterium tuberculosis, is a testament to the intricate metabolic capabilities of this formidable pathogen. This compound plays a fundamental role as a building block for the polymethyl-branched acyl chains that are a hallmark of SL-1. The enzymes involved in this pathway, particularly the polyketide synthase Pks2 and the acyltransferases PapA1, PapA2, and Chp1, represent highly specific and potentially vulnerable targets for therapeutic intervention.

While significant progress has been made in elucidating the steps of the SL-1 pathway, several areas warrant further investigation. The precise regulatory mechanisms governing the expression and activity of the biosynthetic enzymes are not fully understood. A deeper understanding of the substrate specificities and kinetic parameters of each enzyme would be invaluable for the rational design of specific inhibitors. Furthermore, the exact role of SL-1 in the context of human infection remains an area of active research.

Continued investigation into the biosynthesis of methyl-branched lipids in M. tuberculosis, with a focus on key intermediates like this compound, will undoubtedly uncover new avenues for the development of novel anti-tubercular drugs that can dismantle the protective lipid fortress of this persistent pathogen. The experimental approaches and foundational knowledge presented in this guide provide a framework for researchers to contribute to this critical endeavor.

References

- 1. pnas.org [pnas.org]

- 2. Elucidation and Chemical Modulation of Sulfolipid-1 Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MmpL8 is required for sulfolipid-1 biosynthesis and Mycobacterium tuberculosis virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. PapA1 and PapA2 are acyltransferases essential for the biosynthesis of the Mycobacterium tuberculosis virulence factor Sulfolipid-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 10. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 11. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Lipidomics reveals control of Mycobacterium tuberculosis virulence lipids via metabolic coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Properties of (2S)-2-methyltetradecanoyl-CoA

This guide provides a comprehensive overview of the structural and functional characteristics of (2S)-2-methyltetradecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical and biophysical properties of this molecule and its role in metabolic pathways.

Chemical and Structural Properties

This compound is the coenzyme A thioester of (2S)-2-methyltetradecanoic acid. The presence of a methyl group at the α-carbon (C2) introduces a chiral center, with the (2S) stereoisomer being the substrate for downstream enzymatic processing in peroxisomal β-oxidation.

General Properties

| Property | Value | Source |

| Chemical Formula | C36H64N7O17P3S | MedchemExpress[1] |

| Molecular Weight | 991.92 g/mol | MedchemExpress[1] |